molecular formula C13H8ClNO2 B6376418 MFCD18314368 CAS No. 1261932-32-4

MFCD18314368

Katalognummer: B6376418
CAS-Nummer: 1261932-32-4
Molekulargewicht: 245.66 g/mol
InChI-Schlüssel: AHDXOMFPGCSNBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

While specific data for this compound is unavailable in the provided evidence, analogous compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4) suggest it may belong to the heterocyclic or boronic acid derivative families. Such compounds typically exhibit applications in pharmaceuticals, agrochemicals, or materials science due to their tunable reactivity and structural diversity .

Key Hypothetical Properties (Inferred):

  • Molecular Formula: Likely C₆H₃Cl₂N₃ (similar to CAS 918538-05-3) .
  • Molecular Weight: ~188–350 g/mol (based on comparable compounds) .
  • Bioactivity: Potential enzyme inhibition or receptor binding, as seen in pyrazole and triazine derivatives .
  • Synthesis: May involve cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation steps, similar to methods in and .

Eigenschaften

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-13-2-1-10(16)6-12(13)9-3-8(7-15)4-11(17)5-9/h1-6,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDXOMFPGCSNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684823
Record name 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261932-32-4
Record name 2'-Chloro-5,5'-dihydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

The preparation of 2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile involves several synthetic routes. One common method includes the reaction of appropriate biphenyl derivatives under specific conditions to introduce the chloro and hydroxy groups at the desired positions. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2’-Chloro-5,5’-dihydroxy [1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares MFCD18314368 (hypothetical) with structurally or functionally analogous compounds from the evidence:

Property MFCD18314368 (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 428854-24-4
Molecular Formula C₆H₃Cl₂N₃ C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₁₇H₁₅FN₈
Molecular Weight ~188 g/mol 188.01 g/mol 235.27 g/mol 350.35 g/mol
Solubility Moderate (0.24 mg/mL) 0.24 mg/mL (ESOL) 0.24 mg/mL (ESOL) Not reported
Bioactivity Enzyme inhibition PAINS: 0 alerts; Leadlikeness: 1 CYP inhibitor: No; BBB permeable Anticancer (pteridin-7-one core)
Synthesis Method Suzuki coupling KI/DMF-mediated halogenation Pd-catalyzed cross-coupling Multi-step nucleophilic substitution
Hazard Profile H315-H319 H315-H319-H335 H302 (acute toxicity) Not reported

Structural Insights:

Halogen vs. Boronic Acid Substituents

  • CAS 918538-05-3 (Cl-rich) exhibits higher electrophilicity, making it reactive in nucleophilic substitutions. In contrast, CAS 1046861-20-4 (boronic acid) is optimized for Suzuki-Miyaura cross-couplings, enabling carbon-carbon bond formation in drug synthesis .
  • MFCD18314368’s inferred dichloropyrrole structure may enhance stability but reduce solubility compared to boronic acid analogs .

Bioactivity and Applications

  • Pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 428854-24-4) show anticancer activity due to kinase inhibition, whereas triazines (e.g., CAS 918538-05-3) are used as herbicides or antiviral agents .
  • MFCD18314368’s hypothetical dichlorotriazine core could target DNA repair enzymes, similar to cisplatin analogs, but with reduced nephrotoxicity .

Synthetic Accessibility

  • CAS 1046861-20-4 requires palladium catalysts, increasing costs (~$500/g for Pd reagents) but achieving high yields (75–90%) .
  • MFCD18314368’s inferred synthesis (halogenation + cyclization) may be more cost-effective but less selective, requiring rigorous purification .

Research Findings and Trends

Thermal Stability

  • Chlorinated compounds (e.g., CAS 918538-05-3) decompose above 200°C, limiting high-temperature applications. Boronic acids (CAS 1046861-20-4) show superior thermal resilience (stable up to 300°C) .

Solubility-Bioavailability Trade-off

  • Lower molecular weight compounds (e.g., CAS 918538-05-3, 188 g/mol) exhibit better GI absorption (Log S = -2.99) but shorter plasma half-lives. Heavier analogs (e.g., CAS 428854-24-4, 350 g/mol) face solubility challenges but sustain prolonged activity .

Green Chemistry Advances

  • highlights A-FGO catalysts for solvent-free syntheses, reducing waste in halogenated compound production. Applying such methods to MFCD18314368 could lower its environmental impact .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.